N-(4-{[4-(SEC-BUTYL)ANILINO]SULFONYL}PHENYL)ACETAMIDE
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Overview
Description
N-(4-{[4-(SEC-BUTYL)ANILINO]SULFONYL}PHENYL)ACETAMIDE is an organic compound with the molecular formula C18H22N2O3S and a molecular weight of 346.44388 g/mol . This compound is characterized by the presence of a sulfonamide group and a secondary butyl group attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(SEC-BUTYL)ANILINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-sec-butylaniline with sulfonyl chloride, followed by acetylation. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(SEC-BUTYL)ANILINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
N-(4-{[4-(SEC-BUTYL)ANILINO]SULFONYL}PHENYL)ACETAMIDE is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(SEC-BUTYL)ANILINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PHENYL)ACETAMIDE
- N-(4-{[4-(METHYLPHENYL)SULFONYL]PHENYL)ACETAMIDE
- N-(4-{[4-(THIOMORPHOLINYLAMINO)CARBONYL]AMINO)SULFONYL}PHENYL)ACETAMIDE
Uniqueness
N-(4-{[4-(SEC-BUTYL)ANILINO]SULFONYL}PHENYL)ACETAMIDE is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts .
Properties
IUPAC Name |
N-[4-[(4-butan-2-ylphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-13(2)15-5-7-17(8-6-15)20-24(22,23)18-11-9-16(10-12-18)19-14(3)21/h5-13,20H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBKKZCSRIQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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